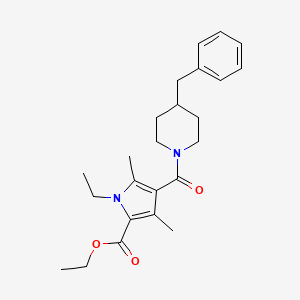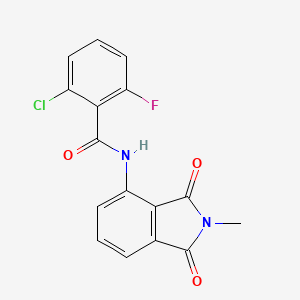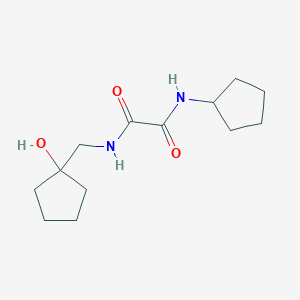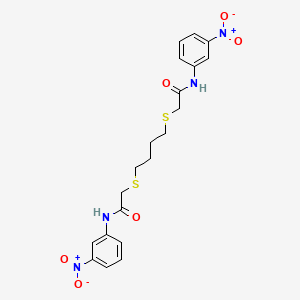
ethyl 4-(4-benzylpiperidine-1-carbonyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “ethyl 4-(4-benzylpiperidine-1-carbonyl)-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate” is a complex organic molecule. It contains several functional groups, including a benzylpiperidine group, a carbonyl group, and a pyrrole group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The benzylpiperidine group would likely contribute to the rigidity of the molecule, while the carbonyl and pyrrole groups could participate in various interactions due to their polar nature .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, while the pyrrole group could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar carbonyl group and the nonpolar benzylpiperidine group. Its melting and boiling points would be influenced by the size and complexity of the molecule .科学的研究の応用
Hydrogen-Bonding Patterns
- Molecular and Crystal Structures : Derivatives of 2,4-dimethylpyrrole exhibit varied hydrogen-bonding patterns, forming hydrogen-bonded dimers and polymeric chains. This contributes to the understanding of molecular interactions in these compounds (Senge & Smith, 2005).
Spectroscopic and Computational Studies
- Spectroscopy and Computational Analysis : Pyrrole derivatives have been synthesized and characterized using spectroscopic techniques and quantum chemical calculations. These studies provide insights into the molecular structure and potential applications of these compounds in various fields (Singh, Rawat, & Sahu, 2014).
Synthesis and Characterization
- Synthesis Techniques : Various synthetic methods have been developed for these compounds, contributing to the broader field of organic synthesis and chemical engineering. These methods are crucial for exploring the potential applications of these compounds in different areas of research (Mikhed’kina et al., 2009).
Structural Analysis
- Crystal Structure Analysis : Studies on the crystal structure of related compounds help in understanding the geometric and electronic properties of these molecules. This information is vital for potential applications in material science and pharmaceuticals (Silva et al., 2006).
Potential Applications
- Antioxidant Activity : Some derivatives exhibit significant antioxidant activities, which could be relevant in pharmaceutical and nutraceutical applications (Zaki et al., 2017).
作用機序
The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
将来の方向性
The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .
特性
IUPAC Name |
ethyl 4-(4-benzylpiperidine-1-carbonyl)-1-ethyl-3,5-dimethylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-5-26-18(4)21(17(3)22(26)24(28)29-6-2)23(27)25-14-12-20(13-15-25)16-19-10-8-7-9-11-19/h7-11,20H,5-6,12-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUOHHYYNHOAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)N2CCC(CC2)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![N-(4-acetylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2807255.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-ethoxybenzamide](/img/structure/B2807258.png)
![N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2807260.png)


![methyl 1-[2-hydroxy-2-(3-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2807265.png)
![7-hydroxy-9-(4-methoxyphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807267.png)
![2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol](/img/structure/B2807268.png)

